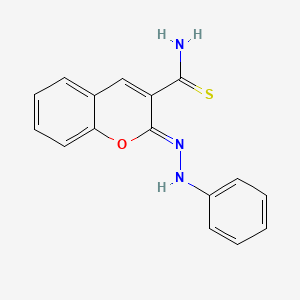
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide, also known as PHTC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHTC belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and metabolism. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can also inhibit the NF-κB pathway, which is involved in inflammation and immune response. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been shown to have various biochemical and physiological effects, depending on the target tissue and disease condition. In cancer cells, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In diabetes, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can improve insulin sensitivity, glucose uptake, and lipid metabolism, leading to the reduction of hyperglycemia and hyperlipidemia. In neurodegenerative disorders, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can reduce oxidative stress, inflammation, and neuronal damage, leading to the improvement of cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide in lab experiments include its high potency, selectivity, and relatively low toxicity. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be easily synthesized in large quantities, and its purity can be easily determined by standard analytical techniques. However, the limitations of using (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide in lab experiments include its poor solubility in water, which can limit its bioavailability and pharmacokinetics. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can exhibit off-target effects, depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the research on (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide, including the identification of its molecular targets and the optimization of its pharmacological properties. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be further modified to improve its solubility, stability, and bioavailability, leading to the development of more potent and selective derivatives. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be tested in various animal models and clinical trials to evaluate its efficacy and safety in humans. Finally, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be used as a tool compound to study the role of chromene derivatives in various biological processes and diseases.
Synthesemethoden
The synthesis of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylhydrazine in the presence of thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is around 70%, and the purity is determined by thin-layer chromatography and melting point analysis.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has also been investigated as a potential therapeutic agent for diabetes, as it can improve glucose tolerance and insulin sensitivity. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)chromene-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15(21)13-10-11-6-4-5-9-14(11)20-16(13)19-18-12-7-2-1-3-8-12/h1-10,18H,(H2,17,21)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYQEAWAALWFR-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

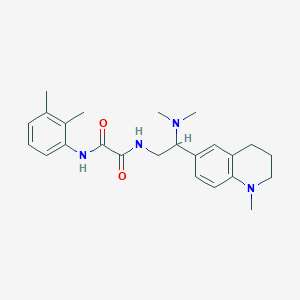
![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)
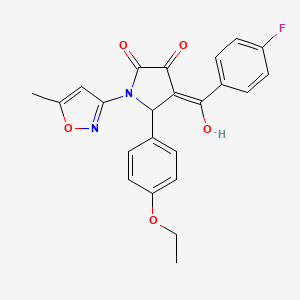
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
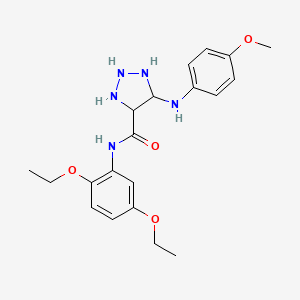
![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)
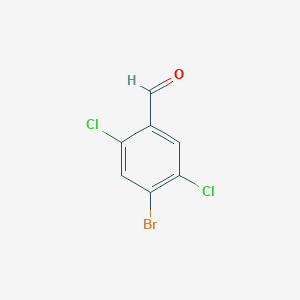
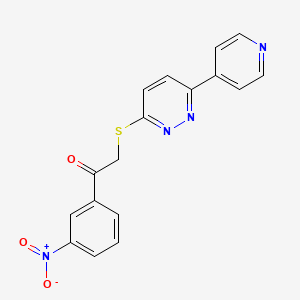
![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)


